Cas no 712-79-8 (2-(Difluoromethoxy)naphthalene)

2-(Difluoromethoxy)naphthalene is a fluorinated naphthalene derivative characterized by the presence of a difluoromethoxy substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the enhanced metabolic stability and lipophilicity imparted by the difluoromethoxy group. Its electron-withdrawing properties can influence reactivity in synthetic pathways, making it a valuable intermediate for the development of bioactive molecules. The compound exhibits improved resistance to oxidative degradation compared to non-fluorinated analogs, contributing to its utility in fine chemical synthesis. Careful handling is recommended due to potential sensitivity to moisture and light.
2-(Difluoromethoxy)naphthalene structure
712-79-8 structure
Product Name:2-(Difluoromethoxy)naphthalene
CAS No:712-79-8
MF:C11H8F2O
MW:194.177430152893
MDL:MFCD05856249
CID:531049
PubChem ID:1519585
Update Time:2025-10-21

2-(Difluoromethoxy)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 2-(difluoromethoxy)-
    • 2-(DIFLUOROMETHOXY)NAPHTHALENE
    • STK663860
    • FCH1112391
    • C11H8F2O
    • CS-0155873
    • SB85524
    • MFCD05856249
    • PHRDBYLNQKVKBB-UHFFFAOYSA-N
    • s10100
    • 712-79-8
    • AKOS003348442
    • SCHEMBL12646813
    • DTXSID50364063
    • DS-14953
    • A914604
    • DB-133824
    • 2-(Difluoromethoxy)naphthalene
    • MDL: MFCD05856249
    • Inchi: 1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
    • InChI Key: PHRDBYLNQKVKBB-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=C2C=CC=CC2=C1)F

Computed Properties

  • Exact Mass: 194.05432120g/mol
  • Monoisotopic Mass: 194.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 264.2±25.0°C at 760 mmHg
  • Flash Point: 120.9±19.0 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(Difluoromethoxy)naphthalene Security Information

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2-(Difluoromethoxy)naphthalene Suppliers

Amadis Chemical Company Limited
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(CAS:712-79-8)2-(Difluoromethoxy)naphthalene
Order Number:A914604
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):268.0/433.0/820.0
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Additional information on 2-(Difluoromethoxy)naphthalene

2-(Difluoromethoxy)naphthalene (CAS No. 712-79-8): A Comprehensive Overview

2-(Difluoromethoxy)naphthalene, also known by its CAS number 712-79-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound, characterized by its unique structure featuring a difluoromethoxy group attached to a naphthalene ring system, exhibits intriguing chemical properties and potential applications that continue to be explored by researchers worldwide.

The molecular structure of 2-(difluoromethoxy)naphthalene consists of a naphthalene backbone, which is a fused bicyclic aromatic system, with a difluoromethoxy substituent at the second position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways. The presence of the difluoromethoxy group introduces both electron-withdrawing effects and steric hindrance, which can significantly influence the reactivity and stability of the compound.

Recent studies have highlighted the potential of naphthalene derivatives, including 2-(difluoromethoxy)naphthalene, in the development of advanced materials. For instance, researchers have investigated the use of such compounds in the creation of organic semiconductors and light-emitting materials. The unique electronic properties of these materials make them promising candidates for applications in flexible electronics, optoelectronics, and energy harvesting devices.

In the realm of pharmaceutical chemistry, 2-(difluoromethoxy)naphthalene has been explored as a potential lead compound for drug development. The naphthalene framework is known for its ability to interact with various biological targets, such as enzymes and receptors, due to its rigid structure and aromaticity. The introduction of the difluoromethoxy group further enhances the compound's pharmacokinetic properties, including its solubility and bioavailability.

Moreover, advancements in synthetic methodologies have enabled chemists to efficiently synthesize naphthalene derivatives like 2-(difluoromethoxy)naphthalene with high precision. Techniques such as Friedel-Crafts alkylation, Ullmann coupling, and transition-metal-catalyzed cross-coupling reactions have been employed to construct these complex molecules. These methods not only ensure high yields but also allow for fine-tuning of the substituents to achieve desired properties.

The environmental impact and sustainability aspects of compounds like 2-(difluoromethoxy)naphthalene are also under scrutiny as part of broader efforts to promote green chemistry. Researchers are exploring ways to minimize waste generation during synthesis and to develop biodegradable or recyclable materials based on these compounds.

In conclusion, 2-(difluoromethoxy)naphthalene (CAS No. 712-79-8) stands as a testament to the ingenuity and progress in modern organic chemistry. Its versatile structure, coupled with ongoing research into its applications, positions it as a key player in advancing both scientific understanding and technological innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:712-79-8)2-(Difluoromethoxy)naphthalene
A914604
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):268.0/433.0/820.0
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